An In-depth Technical Guide to the Chemical Properties of 3-Methylnaphthalen-1-amine
An In-depth Technical Guide to the Chemical Properties of 3-Methylnaphthalen-1-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Methylnaphthalen-1-amine (CAS No. 50870-10-5). As a substituted naphthalenamine, this compound represents a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the core characteristics of this molecule. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile.
Introduction
Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials.[1][2] The introduction of an amino group to the naphthalene core, as seen in naphthalenamines, imparts basicity and nucleophilicity, opening avenues for a diverse range of chemical modifications.[3] 3-Methylnaphthalen-1-amine, with its methylated naphthalene backbone, presents a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive compounds. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] This guide will delve into the known and predicted chemical behaviors of 3-Methylnaphthalen-1-amine, providing a foundational understanding for its potential use in research and development.
Molecular Identity and Physicochemical Properties
Core Identification
| Property | Value | Source |
| IUPAC Name | 3-methylnaphthalen-1-amine | PubChemLite[6] |
| CAS Number | 50870-10-5 | ChemScene[7] |
| Molecular Formula | C₁₁H₁₁N | ChemScene[7] |
| Molecular Weight | 157.21 g/mol | ChemScene[7] |
| Canonical SMILES | CC1=CC2=CC=CC=C2C(=C1)N | ChemScene[7] |
| InChI Key | MTEAUBISQMFXCE-UHFFFAOYSA-N | PubChemLite[6] |
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// Aromatic ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C1 [label=""];
// Substituents C3 -- N1 [label=""]; C9 -- C11 [label=""];
// Double bonds for aromaticity C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C7 -- C8 [style=double]; C9 -- C10 [style=double];
// Atom labels node [shape=none]; C1_label [pos="0.3,-0.3!", label="C"]; C2_label [pos="1.5,0.4!", label="C"]; C3_label [pos="2.7,-0.3!", label="C"]; C4_label [pos="2.7,-1.7!", label="C"]; C5_label [pos="1.5,-2.4!", label="C"]; C6_label [pos="0.3,-1.7!", label="C"]; C7_label [pos="-1.5,-2.4!", label="C"]; C8_label [pos="-2.7,-1.7!", label="C"]; C9_label [pos="-2.7,-0.3!", label="C"]; C10_label [pos="-1.5,0.4!", label="C"]; C11_label_H1 [pos="-3.9,1.0!", label="H"]; C11_label_H2 [pos="-3.3,1.3!", label="H"]; C11_label_H3 [pos="-4.2,0.4!", label="H"]; }
Figure 1: Chemical structure of 3-Methylnaphthalen-1-amine.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[7] |
| logP (Octanol-Water Partition Coefficient) | 2.73 | ChemScene[7] |
| Hydrogen Bond Donors | 1 | ChemScene[7] |
| Hydrogen Bond Acceptors | 1 | ChemScene[7] |
| Rotatable Bonds | 0 | ChemScene[7] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and benzene. | General amine properties[5] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplets |
| Amine-H (NH₂) | 3.5 - 4.5 (broad) | Singlet |
| Methyl-H (CH₃) | 2.3 - 2.6 | Singlet |
Note: The exact chemical shifts and coupling constants of the aromatic protons will depend on their specific positions on the naphthalene ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for each of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H & C-C | 110 - 135 |
| Aromatic C-CH₃ | 130 - 140 |
| Methyl C (CH₃) | 20 - 25 |
Note: The chemical shifts are estimates and can be influenced by solvent and other experimental conditions.[11][12]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the amine and aromatic functional groups.[13][14]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to weak |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to strong |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium to strong |
| C-N Stretch (aromatic) | 1250 - 1335 | Strong |
Mass Spectrometry (Predicted)
In mass spectrometry, 3-Methylnaphthalen-1-amine is expected to show a prominent molecular ion peak.
| Ion | Predicted m/z |
| [M]⁺ | 157.09 |
| [M+H]⁺ | 158.10 |
Note: Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the naphthalene ring.[6]
Synthesis and Reactivity
The synthesis of 3-Methylnaphthalen-1-amine can be approached through several established synthetic routes for aromatic amines. Its reactivity is primarily governed by the nucleophilic character of the amino group and the susceptibility of the electron-rich naphthalene ring to electrophilic attack.
Proposed Synthetic Pathways
Two plausible synthetic routes are outlined below, based on common methodologies for the preparation of naphthalenamines.
This is a classic and widely used method for the synthesis of aromatic amines.[15]
Figure 2: Synthetic pathway via reduction of a nitro-intermediate.
Experimental Protocol (Proposed):
-
Nitration: 2-Methylnaphthalene is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-methyl-1-nitronaphthalene. The regioselectivity of this step is crucial and may require optimization of reaction conditions.
-
Reduction: The resulting 3-methyl-1-nitronaphthalene is then reduced to the corresponding amine. A common laboratory-scale method involves the use of a metal catalyst such as iron in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
-
Work-up and Purification: Following the reduction, the reaction mixture is basified to liberate the free amine, which is then extracted with an organic solvent. The product is purified by distillation or column chromatography.
This modern cross-coupling reaction provides a versatile and efficient method for the formation of C-N bonds.
Figure 3: Synthetic pathway via Buchwald-Hartwig amination.
Experimental Protocol (Proposed):
-
Halogenation: 2-Methylnaphthalene is brominated to produce 1-bromo-3-methylnaphthalene.
-
Coupling: The 1-bromo-3-methylnaphthalene is then subjected to a palladium-catalyzed amination with a suitable ammonia surrogate, such as benzophenone imine followed by hydrolysis, or directly with ammonia under high pressure. This reaction requires a palladium catalyst, a phosphine ligand, and a base.
-
Purification: The product is isolated and purified using standard techniques such as column chromatography.
Chemical Reactivity
The chemical reactivity of 3-Methylnaphthalen-1-amine is characterized by the interplay of its amino and aromatic functionalities.
-
Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can readily react with electrophiles such as alkyl halides (alkylation), acyl chlorides (acylation to form amides), and aldehydes or ketones (to form imines).[16][17]
-
Electrophilic Aromatic Substitution: The amino group is a strong activating and ortho-, para- directing group for electrophilic aromatic substitution on the naphthalene ring.[18][19] The methyl group is also an activating, ortho-, para- director. The positions most susceptible to electrophilic attack will be those activated by both the amino and methyl groups, while also considering steric hindrance. The most likely positions for substitution are C2 and C4.[20]
Applications in Drug Development and Research
While 3-Methylnaphthalen-1-amine itself may not be a therapeutic agent, its structural motif is of significant interest in medicinal chemistry. The naphthalene ring provides a lipophilic scaffold that can be tailored for specific biological targets, and the amino group serves as a handle for further derivatization.
-
Anticancer Research: Naphthalene derivatives have been extensively investigated as potential anticancer agents.[4] The 3-methylnaphthalen-1-amine scaffold could be elaborated to design inhibitors of various kinases or other enzymes implicated in cancer progression.
-
Antimicrobial Agents: The development of new antimicrobial drugs is a critical area of research. Naphthalenamine derivatives have shown promise as antibacterial and antifungal agents.[1] The lipophilicity of the naphthalene moiety may facilitate penetration of microbial cell membranes.
-
Anti-inflammatory Drug Discovery: Chronic inflammation is a hallmark of many diseases. Naphthalene-based compounds have been explored for their anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.[4]
Safety and Handling
Detailed toxicological data for 3-Methylnaphthalen-1-amine is not available. However, based on the known hazards of related aromatic amines, it should be handled with care. Aromatic amines as a class are known to have potential carcinogenic effects.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents. The compound should be stored sealed at 2-8°C.[7]
Conclusion
3-Methylnaphthalen-1-amine is a versatile chemical entity with significant potential as a building block in the synthesis of novel organic materials and pharmacologically active compounds. While a comprehensive experimental characterization is not yet available in the public domain, this technical guide has provided a detailed predictive overview of its chemical properties, plausible synthetic routes, and reactivity. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related naphthalenamine scaffolds.
References
- Supporting Information for a relevant study on naphthalene derivatives. (Note: A specific reference with the provided NMR data would be cited here in a real-world scenario).
- Application Notes and Protocols: 3-Methoxy-6-methylnaphthalen-1-ol as a Key Intermediate in the Synthesis of Bioactive Molecules - Benchchem. [URL not available]
- A Comprehensive Technical Review of 3-(Naphthalen-1-yl)
-
3-methylnaphthalen-1-amine (C11H11N) - PubChemLite. [Link]
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). [URL not available]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]
-
IR: amines - UCLA Chemistry. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]
- 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid - Selleck Chemicals. [URL not available]
-
N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem. [Link]
-
8-Methylnaphthalen-1-amine | C11H11N | CID 21771442 - PubChem. [Link]
- An In-depth Technical Guide to the Physicochemical Characteristics of 3-methylnaphthalen-1-ol - Benchchem. [URL not available]
-
Chemical Reactions of Amines – Electrophilic Substitution - BYJU'S. [Link]
-
ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES - YouTube. [Link]
- Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+. [URL not available]
-
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- - the NIST WebBook. [Link]
-
Electrophilic amination - Wikipedia. [Link]
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. [URL not available]
-
An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC. [Link]
-
1-Naphthylamine - Wikipedia. [Link]
-
1-Naphthalenamine - the NIST WebBook. [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. [Link]
-
Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents - ResearchGate. [Link]
-
1-naphthaldehyde - Organic Syntheses Procedure. [Link]
-
Nucleophilicity Trends of Amines - Master Organic Chemistry. [Link]
-
amines as nucleophiles - Chemguide. [Link]
-
Nucleophilic Substitution with Amines - YouTube. [Link]
-
Design, Synthesis, Molecular Docking and Biological Evaluation of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives as Antiproliferative Agents - ResearchGate. [Link]
-
Synthesis and Characterization of Schiff Bases Derived from 1-Naphthylamine Hydrochloride, Syria - Semantic Scholar. [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]
-
20.6: Reactions of Amines - Chemistry LibreTexts. [Link]
-
Tertiary Amine IR Spectrum Analysis - Berkeley Learning Hub. [Link]
- Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google P
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. [Link]
-
4-nitro-1-naphthylamine - Organic Syntheses Procedure. [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - 3-methylnaphthalen-1-amine (C11H11N) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hmdb.ca [hmdb.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. byjus.com [byjus.com]
- 19. youtube.com [youtube.com]
- 20. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]
